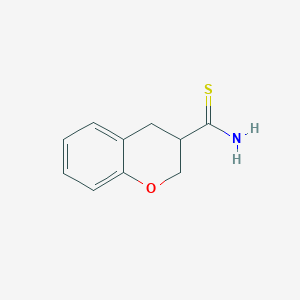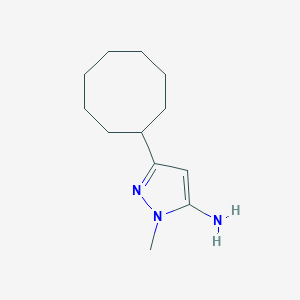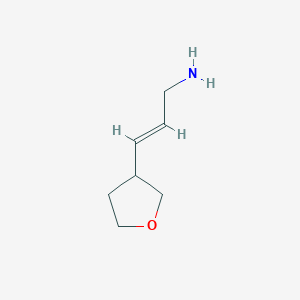
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine is an organic compound with the molecular formula C7H13NO. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is of interest due to its unique structure, which combines a tetrahydrofuran ring with an allylamine group, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine typically involves the Wittig reaction. This reaction starts with the formation of an aldehyde intermediate, which is then reacted with (cyanomethyl)triphenylphosphonium chloride to yield 3-(tetrahydrofuran-3-yl)-acrylonitrile. The acrylonitrile is subsequently reduced to form the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield are suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the allylamine group can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Halogenated amines, various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine depends on its specific applicationThese interactions can modulate biological pathways, leading to desired effects in medicinal chemistry and other fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Tetrahydrofuran-3-yl)propan-1-amine: Similar structure but lacks the double bond in the allylamine group.
Tetrahydrofuran-3-yl-methylamine: Another derivative of tetrahydrofuran with a different substitution pattern.
Uniqueness
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine is unique due to the presence of both a tetrahydrofuran ring and an allylamine group.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(E)-3-(oxolan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H13NO/c8-4-1-2-7-3-5-9-6-7/h1-2,7H,3-6,8H2/b2-1+ |
InChI-Schlüssel |
GGIPVDUUFGOZBJ-OWOJBTEDSA-N |
Isomerische SMILES |
C1COCC1/C=C/CN |
Kanonische SMILES |
C1COCC1C=CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



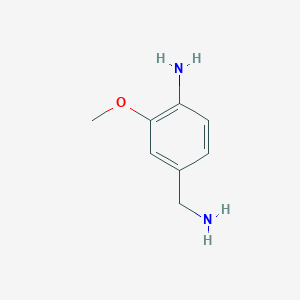
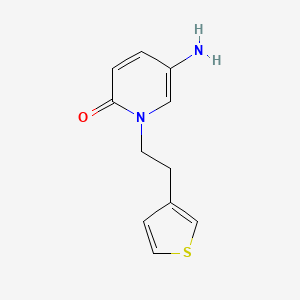

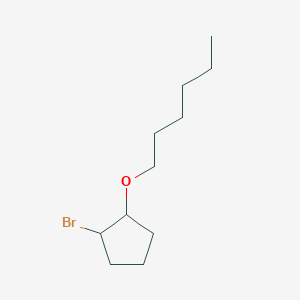
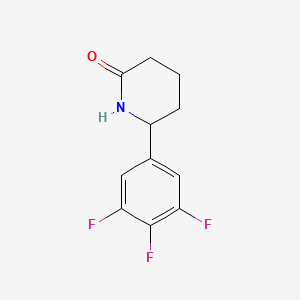
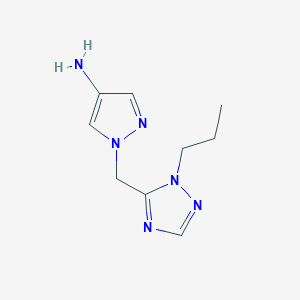
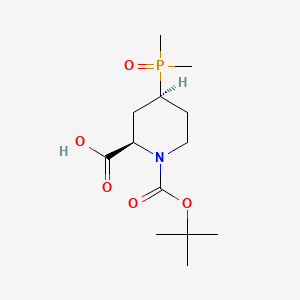

![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)
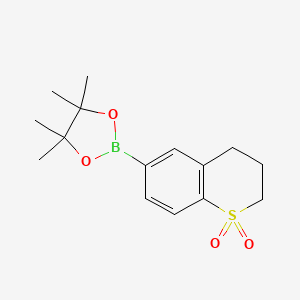
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
